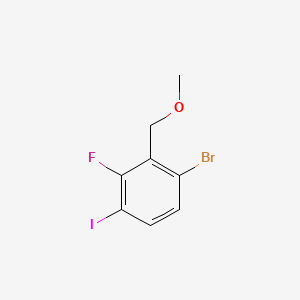
1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrFIO. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring, along with a methoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene precursor. For instance, starting with a methoxymethyl-substituted benzene, sequential halogenation reactions can introduce bromine, fluorine, and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: The compound can participate in Sonogashira or Heck coupling reactions, forming carbon-carbon bonds with alkynes or alkenes
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Halogenating Agents: NBS, Selectfluor, ICl for halogenation.
Oxidizing Agents: KMnO4, CrO3 for oxidation reactions.
Major Products:
Substituted Benzenes: Products of substitution reactions.
Aryl or Vinyl Derivatives: Products of coupling reactions.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates electrophilic aromatic substitution reactions. In coupling reactions, the palladium catalyst coordinates with the halogen atoms, enabling the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparación Con Compuestos Similares
1-Bromo-4-iodobenzene: Similar structure but lacks the fluorine and methoxymethyl groups.
4-Fluoroiodobenzene: Contains fluorine and iodine but lacks bromine and methoxymethyl groups.
1-Bromo-3-fluoro-2-iodobenzene: Similar but lacks the methoxymethyl group.
Uniqueness: 1-Bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene is unique due to the combination of three different halogens and a methoxymethyl group on the benzene ring. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H7BrFIO |
|---|---|
Peso molecular |
344.95 g/mol |
Nombre IUPAC |
1-bromo-3-fluoro-4-iodo-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H7BrFIO/c1-12-4-5-6(9)2-3-7(11)8(5)10/h2-3H,4H2,1H3 |
Clave InChI |
ZHMOHOWECACHIX-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=CC(=C1F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
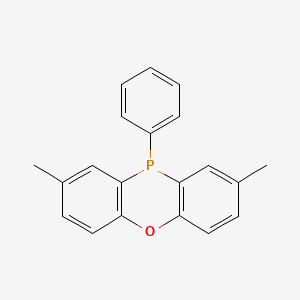
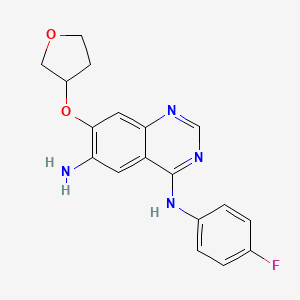




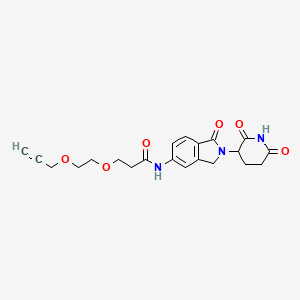
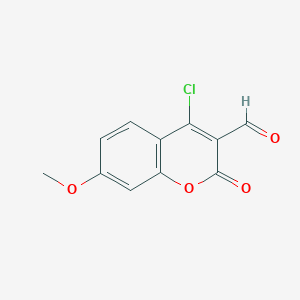
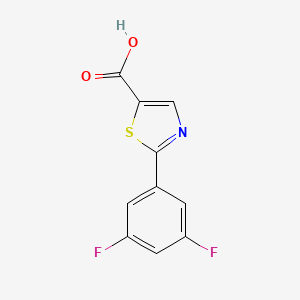
![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
